![molecular formula C16H10BrFN2OS B2810701 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 301235-99-4](/img/structure/B2810701.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
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Overview
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a complex organic compound that contains several functional groups, including a bromophenyl group, a thiazole ring, and a fluorobenzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through a series of organic reactions, including nucleophilic substitution and condensation . The exact methods would depend on the starting materials and the specific conditions required for each reaction step.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom in the bromophenyl group is likely to be reactive and could undergo nucleophilic substitution reactions . The thiazole ring and the fluorobenzamide group may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The presence of a fluorobenzamide group could influence its solubility in various solvents .Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and studied for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that certain derivatives of the compound exhibited promising antimicrobial activity comparable to standard drugs .
Anticancer Activity
The compound has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives were found to be the most active ones against the cancer cell line .
Molecular Docking Studies
Molecular docking studies: were carried out to study the binding mode of active compounds with receptor . The results demonstrated that certain derivatives displayed good docking score within the binding pocket of the selected PDB ID .
Drug Designing
The compound has the potential to be used as lead compounds for rational drug designing . The molecular docking study demonstrated that certain derivatives showed promising ADME properties .
Antimicrobial Resistance Combat
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Synthesis and Molecular Structure Confirmation
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also target microbial pathogens and cancerous cells.
Mode of Action
It’s known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, similar compounds have been found to be active against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Biochemical Pathways
Given its potential antimicrobial and anticancer activities, it’s likely that it interferes with essential biochemical pathways in microbial pathogens and cancer cells .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed , which could provide insights into their potential ADME properties.
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against the mcf7 cell line . Therefore, it’s plausible that this compound may also exhibit similar effects.
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHQEFNFLFBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide |
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